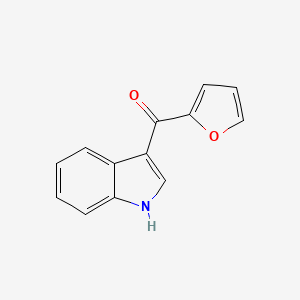

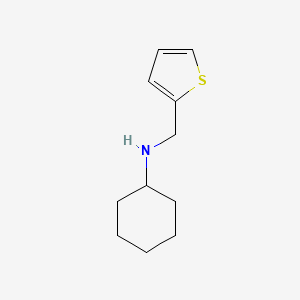

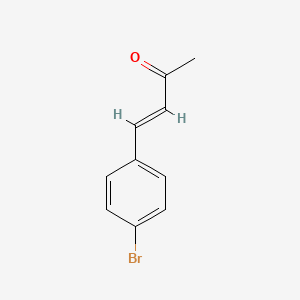

![molecular formula C14H17N3OS B1331956 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 669705-39-9](/img/structure/B1331956.png)

4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various 1,2,4-triazole derivatives has been explored in the provided papers. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization to yield the thione . Similarly, the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was achieved by treating 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . These methods demonstrate the versatility of 1,2,4-triazole chemistry in synthesizing a wide range of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined by IR-NMR spectroscopy and X-ray diffraction, revealing its crystallization in the monoclinic space group . The molecular geometry, vibrational frequencies, and chemical shift values were calculated using Hartree-Fock and density functional methods, providing insights into the conformational flexibility and electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives has been studied, with some compounds showing potential as biological inhibitors. For instance, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione was found to potentially inhibit cyclin-dependent kinase 5 enzyme . Additionally, the regioselectivity of alkylation reactions involving 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol was investigated using AM1 semiempirical calculations, demonstrating the influence of electronic structures on reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,2,4-triazole derivatives were extensively studied. For example, the vibrational frequencies and chemical shift values of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one were calculated and compared with experimental values, showing good agreement . The molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties were also analyzed, providing a comprehensive understanding of the electronic and thermodynamic stability of these compounds .

科学的研究の応用

Corrosion Inhibition

- Mild Steel Corrosion Protection : 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibits corrosion inhibition properties for mild steel in acidic environments. It functions by forming a protective film on the steel surface, thus increasing corrosion resistance (Orhan et al., 2012).

Chemical Synthesis and Modification

- Synthesis of Schiff Bases : This compound is involved in the synthesis of Schiff bases, which are valuable in various chemical applications (Mobinikhaledi et al., 2010).

- Aminomethylation and Cyanoethylation : It's used in aminomethylation and cyanoethylation reactions, indicating its versatility in chemical modifications (Hakobyan et al., 2017).

Biological and Medicinal Applications

- DNA Methylation Inhibitors : Certain derivatives of 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have been found to act as DNA methylation inhibitors, suggesting potential applications in cancer research and therapy (Hovsepyan et al., 2018).

Electrochemistry

- Electrochemical Studies : The electrochemical behavior of similar thiotriazoles has been studied, which can inform the applications of 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol in electrochemistry and corrosion science (Fotouhi et al., 2002).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information .

特性

IUPAC Name |

3-[(2,3-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)9-18-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBCLXPJKNCSSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=NNC(=S)N2CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360243 |

Source

|

| Record name | 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669705-39-9 |

Source

|

| Record name | 4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

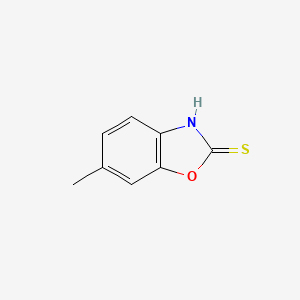

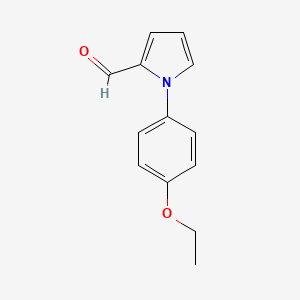

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)